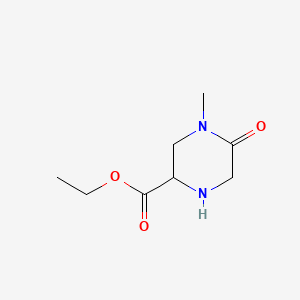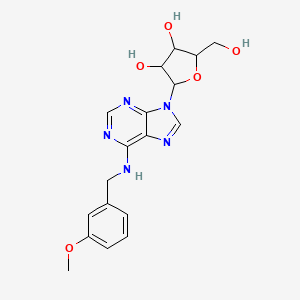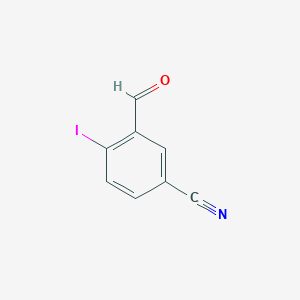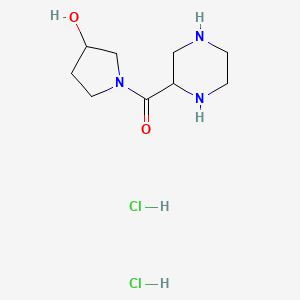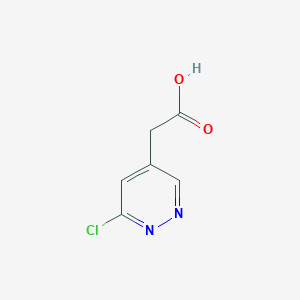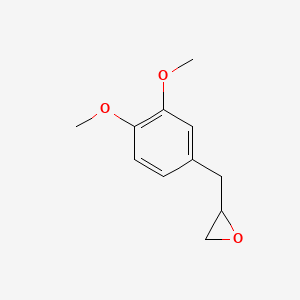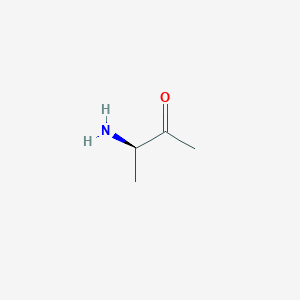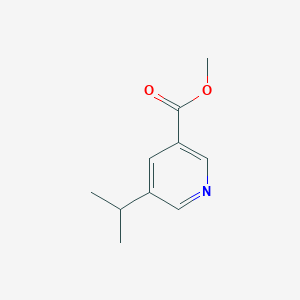![molecular formula C8H8O2 B13649315 3-(Spiro[2.2]pentan-1-yl)propiolic acid CAS No. 2138342-82-0](/img/structure/B13649315.png)
3-(Spiro[2.2]pentan-1-yl)propiolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Spiro[2.2]pentan-1-yl)propiolic acid is a unique organic compound characterized by its spiro structure, which consists of two cyclopropane rings fused at a single carbon atom. This compound has the molecular formula C8H8O2 and a molecular weight of 136.14 . The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-(Spiro[2.2]pentan-1-yl)propiolic acid typically involves the following steps:
Formation of the Spiro[2.2]pentane Core: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction to form the spiro structure.
Introduction of the Propiolic Acid Moiety: This step involves the introduction of the propiolic acid group to the spiro core. This can be done through various organic reactions, such as alkylation or acylation reactions.
Analyse Chemischer Reaktionen
3-(Spiro[2.2]pentan-1-yl)propiolic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(Spiro[2.2]pentan-1-yl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism by which 3-(Spiro[2.2]pentan-1-yl)propiolic acid exerts its effects is not fully understood. its unique spiro structure allows it to interact with various molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-(Spiro[2.2]pentan-1-yl)propiolic acid can be compared with other spiro compounds, such as:
Spiro[2.2]pentane-1-propanoic acid: Similar in structure but with a different functional group.
Spiro[2.2]pentane-1-carboxylic acid: Another spiro compound with a carboxylic acid group.
Spiro[2.2]pentane-1-methanol: A spiro compound with a hydroxyl group.
Eigenschaften
CAS-Nummer |
2138342-82-0 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
3-spiro[2.2]pentan-2-ylprop-2-ynoic acid |
InChI |
InChI=1S/C8H8O2/c9-7(10)2-1-6-5-8(6)3-4-8/h6H,3-5H2,(H,9,10) |
InChI-Schlüssel |
KXDAHRNZEBHDIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC2C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


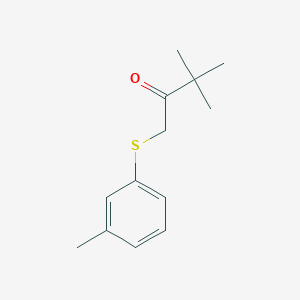
![4-Bromo-7-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13649235.png)
